

4,4-Pentamethylenepiperidine hydrochloride structural analysis

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Compound of Interest

Compound Name: 3-Azaspiro(5.5)undecane
hydrochloride

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An In-Depth Technical Guide to the Structural Analysis of 4,4-Pentamethylenepiperidine Hydrochloride

Introduction: The Significance of a Spirocyclic Scaffold

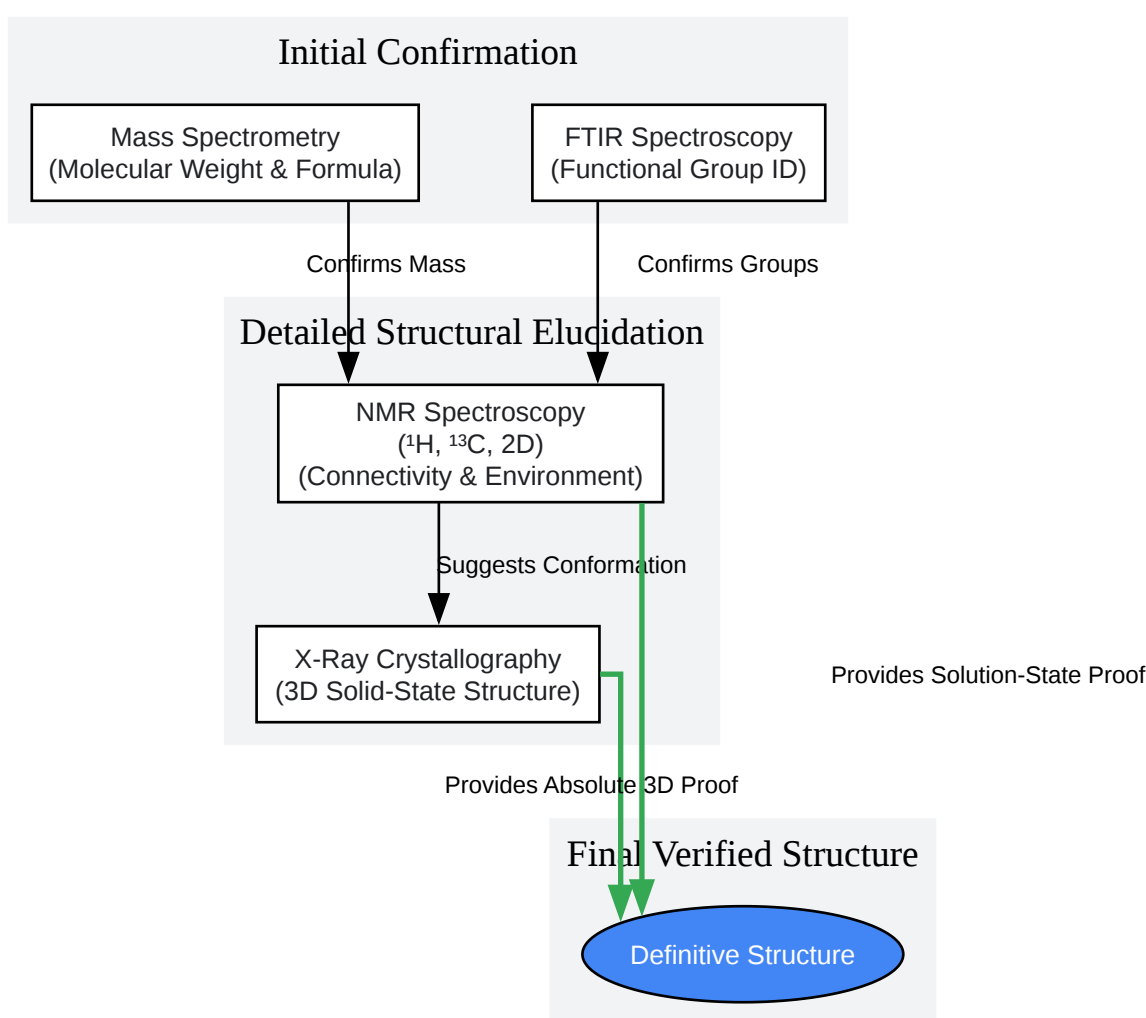
4,4-Pentamethylenepiperidine hydrochloride, also known as 1-azaspiro[5.5]undecane hydrochloride, is a spirocyclic aliphatic amine. Its rigid, three-dimensional structure, comprised of a piperidine ring fused at the C4 position with a cyclohexane ring, makes it a valuable scaffold in medicinal chemistry and drug development. The piperidine moiety is a common feature in numerous pharmaceuticals, recognized for its role in interacting with biological targets.^{[1][2][3]} Specifically, 4,4-Pentamethylenepiperidine hydrochloride has been identified as a blocker of the M2 proton channel of the influenza A virus, highlighting its potential in antiviral research.^{[4][5]}

The precise characterization of its molecular structure is paramount. For drug development professionals, understanding the exact conformation, bond lengths, angles, and electronic properties is not merely an academic exercise. It is the foundation for structure-activity relationship (SAR) studies, computational modeling, and the rational design of more potent and selective therapeutic agents.^[6] This guide provides a comprehensive, field-proven framework for the definitive structural elucidation of 4,4-Pentamethylenepiperidine hydrochloride,

synthesizing data from multiple analytical techniques to create a self-validating analytical workflow.

Logical Framework for Structural Elucidation

The confirmation of a chemical structure, particularly for a regulatory or development setting, relies on the convergence of evidence from orthogonal analytical methods. Our approach begins with techniques that confirm the fundamental connectivity and molecular formula, and progresses to those that define its precise three-dimensional architecture.



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Caption: Workflow for the comprehensive structural analysis of 4,4-Pentamethylenepiperidine HCl.

Mass Spectrometry (MS): The First Checkpoint

Expertise & Rationale: Mass spectrometry serves as the initial verification step, providing the exact molecular weight and, through high-resolution analysis, the molecular formula. For a hydrochloride salt, Electrospray Ionization (ESI) is the technique of choice due to its soft ionization mechanism, which is ideal for pre-charged molecules. We expect to observe the protonated molecule of the free base ($[M+H]^+$).

Experimental Protocol (ESI-MS):

- **Sample Preparation:** Prepare a ~1 mg/mL solution of 4,4-Pentamethylenepiperidine hydrochloride in a 50:50 mixture of methanol and deionized water.
- **Instrument:** Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
- **Ionization Mode:** Operate in positive ion mode.
- **Infusion:** Infuse the sample solution directly into the source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
- **Data Acquisition:** Acquire the mass spectrum over a range of m/z 50-500.
- **Validation:** The primary validation is the detection of the monoisotopic mass of the protonated free base ($\text{C}_{10}\text{H}_{19}\text{N}$) with high accuracy (typically < 5 ppm error).

Expected Data Summary:

Parameter	Expected Value
Molecular Formula (Free Base)	$\text{C}_{10}\text{H}_{19}\text{N}$
Molecular Weight (HCl Salt)	189.73 g/mol [4]
Monoisotopic Mass (Free Base)	153.1518 Da
Observed Ion ($[M+H]^+$)	m/z 154.1596

Collision-Induced Dissociation (MS/MS) can further support the structure by revealing characteristic fragmentation patterns, providing confidence in the spirocyclic core.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: FTIR is a rapid, non-destructive technique that confirms the presence of key functional groups and provides a unique "fingerprint" for the molecule.^{[8][9]} For this compound, the spectrum is expected to be relatively simple, dominated by N-H and C-H vibrations. Its primary role here is confirmatory—ensuring the absence of unexpected functionalities (like carbonyls from oxidation) and verifying the presence of the protonated amine.

Experimental Protocol (ATR-FTIR):

- **Sample Preparation:** Place a small amount of the solid 4,4-Pentamethylenepiperidine hydrochloride powder directly onto the Attenuated Total Reflectance (ATR) crystal.
- **Instrument:** Use an FTIR spectrometer equipped with an ATR accessory.
- **Background:** Collect a background spectrum of the clean, empty ATR crystal.
- **Data Acquisition:** Acquire the sample spectrum, typically by co-adding 16-32 scans over the range of 4000-600 cm^{-1} with a resolution of 4 cm^{-1} .^[10]
- **Validation:** The protocol is validated by the stability of the baseline and the reproducibility of the spectrum upon repeated measurements.

Expected Data Summary:

Wavenumber (cm^{-1})	Vibration Type	Expected Appearance
~3200-2700	N ⁺ -H Stretch (Ammonium salt)	Broad, strong absorption
~2930 & ~2850	C-H Stretch (Aliphatic CH ₂)	Strong, sharp peaks
~1600-1500	N-H Bend	Medium intensity
~1450	C-H Bend (Scissoring)	Medium intensity
~1100	C-N Stretch	Medium intensity

The broadness of the N⁺-H stretch is a hallmark of hydrogen bonding in the solid state, a key feature of the hydrochloride salt.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

Expertise & Rationale: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule in solution.[12] For 4,4-Pentamethylenepiperidine hydrochloride, ¹H and ¹³C NMR will confirm the carbon-hydrogen framework, while 2D NMR experiments (like COSY and HSQC) will establish proton-proton and proton-carbon correlations, respectively, validating the spirocyclic structure.[13] Due to the molecule's high degree of symmetry (a C₂ axis passing through the nitrogen and the spiro carbon), a simplified spectrum is anticipated.

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Caption: Structure of 4,4-Pentamethylenepiperidine, the free base of the target analyte.

Experimental Protocol (¹H, ¹³C, and 2D NMR):

- **Sample Preparation:** Dissolve ~10-20 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
- **Instrument:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for good signal dispersion.
- **¹H NMR Acquisition:** Acquire a standard proton spectrum. The high symmetry should result in only a few distinct signals for the piperidine and cyclohexane protons.
- **¹³C NMR Acquisition:** Acquire a proton-decoupled carbon spectrum. Due to symmetry, only four carbon signals are expected: the spiro C, two distinct piperidine carbons, and three distinct cyclohexane carbons.

- 2D NMR (COSY & HSQC):
 - COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons).
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon signal.
- Validation: The integration of the ^1H NMR signals should correspond to the number of protons for each environment. The correlations observed in the 2D spectra must be consistent with the proposed spirocyclic structure.

Predicted NMR Data Summary (Illustrative, in DMSO- d_6):

Nucleus	Predicted Shift (ppm)	Multiplicity	Assignment
^1H	~8.5-9.5	Broad singlet	N^+-H_2
^1H	~3.0	Multiplet	4H, Piperidine C2/C6 (alpha to N)
^1H	~1.8	Multiplet	4H, Piperidine C3/C5 (beta to N)
^1H	~1.5	Multiplet	10H, Cyclohexane CH_2
^{13}C	~45	-	Piperidine C2/C6
^{13}C	~35	-	Spiro C4
^{13}C	~30	-	Piperidine C3/C5
^{13}C	~20-35	-	Cyclohexane Carbons

Note: Actual chemical shifts can vary based on solvent and concentration. These values are based on typical shifts for similar piperidine and cyclohexane structures.[\[14\]](#)[\[15\]](#)

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

Expertise & Rationale: While NMR provides the solution-state structure, X-ray crystallography provides unambiguous, high-resolution proof of the three-dimensional arrangement of atoms in the solid state.^[16] This is the gold standard for confirming stereochemistry, conformation, and intermolecular interactions, such as the hydrogen bonding between the ammonium proton and the chloride anion.^{[17][18]} The primary challenge is often growing a single crystal of sufficient quality.

Experimental Protocol (Crystal Growth & Data Collection):

- **Crystal Growth (Self-Validating Step):** The ability to grow a well-ordered single crystal is in itself an indication of high sample purity.
 - **Slow Evaporation:** Dissolve the compound to near-saturation in a suitable solvent (e.g., methanol or an ethanol/water mixture). Cover the container with a perforated film and allow the solvent to evaporate slowly over several days in a vibration-free environment.^[19]
 - **Vapor Diffusion:** Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether). The anti-solvent vapor slowly diffuses into the vial, reducing the compound's solubility and inducing crystallization.^[19]
- **Crystal Mounting:** Select a suitable crystal (typically 0.1-0.3 mm) and mount it on a goniometer head.
- **Data Collection:** Place the crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
- **Structure Solution and Refinement:** The diffraction data is processed to determine the unit cell dimensions and the electron density map. An atomic model is fitted to the electron density and refined to yield the final structure.

- Validation: The quality of the final structure is assessed using metrics like the R-factor (residual factor), which should be low (< 0.05 for a good structure), and by checking for physically reasonable bond lengths and angles.

Conclusion: A Synthesis of Evidence

The structural analysis of 4,4-Pentamethylenepiperidine hydrochloride is a multi-faceted process that requires a logical and systematic application of modern analytical techniques. By integrating the data from Mass Spectrometry, FTIR, NMR, and X-ray Crystallography, a researcher can build an unassailable case for the compound's identity, purity, and three-dimensional structure. This rigorous, self-validating workflow ensures the highest level of scientific integrity, providing the trustworthy data essential for advancing research and drug development programs.

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